molecular formula C11H15Cl2N3 B6274611 2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride CAS No. 1217695-26-5

2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B6274611
CAS No.: 1217695-26-5
M. Wt: 260.16 g/mol
InChI Key: CPYWWIVISUIUSH-YQFADDPSSA-N
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Description

The pyrrolidine moiety is typically added via a nucleophilic substitution reaction. The (2R)-pyrrolidine-2-yl group can be introduced using a suitable chiral auxiliary to ensure the stereochemistry of the final product.

  • Formation of the Dihydrochloride Salt

    The final product is often treated with hydrochloric acid to convert it into its dihydrochloride form, which enhances its solubility and stability for industrial applications.

  • Preparation Methods

    The synthetic route to 2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride involves several key steps:

    • Synthesis of the Benzodiazole Core

      This can be achieved through the condensation of o-phenylenediamine with carboxylic acid derivatives or its equivalents under high-temperature conditions.

    Chemical Reactions Analysis

    2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride can undergo a variety of chemical reactions:

    • Oxidation

      It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or carboxylic acids.

    • Reduction

      Reduction can be achieved using hydride donors like lithium aluminum hydride, resulting in the formation of reduced analogs.

    • Substitution Reactions

      This compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole core, when reacted with suitable nucleophiles.

    • Cyclization Reactions

      Under appropriate conditions, it can participate in cyclization reactions, forming polycyclic structures.

    • Reagents and Conditions

      Common reagents include strong acids or bases, oxidizing agents, and reductants, with reaction conditions varying from mild to highly controlled environments.

    • Products

      These reactions yield various derivatives, including hydroxylated, alkylated, or acylated products, depending on the conditions and reagents used.

    Scientific Research Applications

    This compound finds use in numerous scientific research domains:

    • Chemistry

      It serves as a building block in the synthesis of more complex organic molecules and catalysts.

    • Biology

      The compound is studied for its potential in modulating biological pathways due to its structural similarity to bioactive molecules.

    • Medicine

      It is explored for its pharmaceutical properties, including its potential as a ligand for receptors or enzymes, thus playing a role in drug discovery.

    • Industry

      It is utilized in various industrial processes, including the manufacture of advanced materials and agrochemicals.

    Mechanism of Action

    The exact mechanism by which 2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride exerts its effects depends on its application:

    • Molecular Targets

      It may interact with specific proteins, enzymes, or receptors, altering their activity.

    • Pathways

      By binding to these molecular targets, it can modulate biochemical pathways, leading to therapeutic effects or changes in cellular processes.

    Comparison with Similar Compounds

    When compared to similar compounds:

    • Structural Uniqueness

      The presence of both a benzodiazole core and a chiral pyrrolidine ring makes it unique.

    • Similar Compounds

      Other benzodiazole derivatives or pyrrolidine-containing molecules, such as 2-[(2R)-pyrrolidin-2-yl]benzimidazole or 2-[(2S)-pyrrolidin-2-yl]benzodiazole, may offer different properties and applications but lack the combined structural features of this compound.

    • Properties and Applications

      The unique structure of 2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride often results in distinct pharmacological or chemical properties that differentiate it from similar molecules.

    Properties

    CAS No.

    1217695-26-5

    Molecular Formula

    C11H15Cl2N3

    Molecular Weight

    260.16 g/mol

    IUPAC Name

    2-[(2R)-pyrrolidin-2-yl]-1H-benzimidazole;dihydrochloride

    InChI

    InChI=1S/C11H13N3.2ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);2*1H/t10-;;/m1../s1

    InChI Key

    CPYWWIVISUIUSH-YQFADDPSSA-N

    Isomeric SMILES

    C1C[C@@H](NC1)C2=NC3=CC=CC=C3N2.Cl.Cl

    Canonical SMILES

    C1CC(NC1)C2=NC3=CC=CC=C3N2.Cl.Cl

    Purity

    95

    Origin of Product

    United States

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